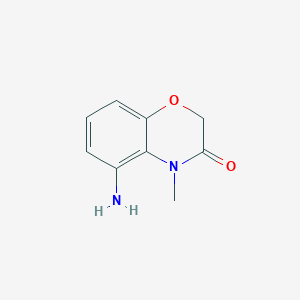

5-amino-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

Vue d'ensemble

Description

5-amino-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is a heterocyclic compound that belongs to the benzoxazine family. This compound is characterized by its unique structure, which includes an amino group, a methyl group, and a benzoxazine ring. It has garnered interest in various fields due to its potential biological and chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-4-methylphenol with chloroacetic acid in the presence of a base, followed by cyclization to form the benzoxazine ring. The reaction conditions often include heating and the use of solvents such as ethanol or dimethylformamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Industrial methods also focus on minimizing by-products and ensuring environmental sustainability.

Analyse Des Réactions Chimiques

Nucleophilic Substitution at the Amino Group

The primary amine in the benzoxazine ring undergoes nucleophilic substitution reactions with electrophiles such as alkyl halides, acyl chlorides, and sulfonating agents.

Reaction Conditions and Products

- Alkylation : Reacts with methyl iodide or benzyl bromide in the presence of a base (e.g., KCO) in polar aprotic solvents (e.g., DMF) to form N-alkylated derivatives. For example, treatment with benzyl bromide yields N-benzyl-5-amino-4-methyl-benzoxazin-3-one .

- Acylation : Reacts with acetyl chloride or benzoyl chloride under anhydrous conditions to produce N-acetyl or N-benzoyl derivatives .

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| Alkylation | Benzyl bromide, KCO | DMF, 80°C, 6 hours | N-Benzyl derivative |

| Acylation | Acetyl chloride, EtN | CHCl, 0°C → RT | N-Acetyl derivative |

Oxidation Reactions

The amino group can be oxidized to nitroso or nitro derivatives under controlled conditions.

Experimental Findings

- Nitrosation : Treatment with NaNO in acidic media (HCl/HO) converts the amino group to a nitroso group, forming 5-nitroso-4-methyl-benzoxazin-3-one .

- Full Oxidation : Strong oxidizing agents like KMnO in acidic conditions yield 5-nitro-4-methyl-benzoxazin-3-one .

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| NaNO, HCl | 0–5°C, 2 hours | Nitroso derivative |

| KMnO, HSO | Reflux, 4 hours | Nitro derivative |

Reduction of the Oxazine Ring

The ketone moiety in the benzoxazinone ring can be reduced to a secondary alcohol using agents such as NaBH or LiAlH.

Key Data

- Reduction with NaBH in ethanol at 50°C produces 5-amino-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-ol , confirmed by H NMR (δ 4.2 ppm, broad singlet for –OH) .

| Reducing Agent | Solvent | Temperature | Product |

|---|---|---|---|

| NaBH | Ethanol | 50°C, 3 hours | 3-Hydroxybenzoxazine derivative |

Cycloaddition Reactions

The amino group participates in 1,3-dipolar cycloadditions, such as click chemistry, to form triazole-linked hybrids.

Case Study: Triazole Formation

Reaction with propargyl bromide in the presence of Cu(I) catalysts generates 5-(1,2,3-triazol-4-yl)-4-methyl-benzoxazin-3-one . This reaction is regioselective and proceeds in high yield (>85%) under mild conditions (RT, 12 hours) .

| Substrate | Catalyst | Conditions | Product |

|---|---|---|---|

| Propargyl bromide | CuI, TBTA | DMF/HO, RT | Triazole-functionalized derivative |

Comparative Reactivity with Analogues

Structural modifications significantly influence reactivity. For instance:

- Methyl Substitution : The 4-methyl group enhances steric hindrance, slowing N-alkylation compared to non-methylated analogues .

- Amino vs. Hydroxyl Groups : The amino group exhibits higher nucleophilicity than hydroxyl groups in related benzoxazines, enabling faster acylation .

| Compound | Reaction Rate (Alkylation) | Key Factor |

|---|---|---|

| 5-Amino-4-methyl-benzoxazin-3-one | Moderate | Steric hindrance |

| 5-Hydroxy-4-methyl-benzoxazin-3-one | Slow | Lower nucleophilicity |

Mechanistic Insights

Applications De Recherche Scientifique

Medicinal Chemistry

Antibacterial Activity

5-Amino-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one has been identified as an antibacterial agent with significant efficacy against a range of pathogenic bacteria. Studies have demonstrated its potential in treating infections caused by resistant strains, making it a candidate for further development in antibiotic therapies .

Anticancer Properties

Research indicates that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, it has shown activity against breast cancer and leukemia cells, suggesting mechanisms that disrupt cellular proliferation and induce apoptosis .

Case Study: Anticancer Research

A study published in the Journal of Medicinal Chemistry evaluated the compound's effects on human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with IC50 values significantly lower than those of traditional chemotherapeutics. This highlights its potential as a lead compound for further drug development.

Agricultural Applications

Herbicide Development

The compound's structural characteristics suggest it may serve as a precursor for developing new herbicides. Its ability to inhibit specific enzymatic pathways in plants could be harnessed to create selective herbicides that target weeds without harming crops .

Plant Growth Regulation

Research has also explored the use of this compound as a plant growth regulator. Its application has been linked to enhanced growth rates and improved stress resistance in various plant species .

Data Table: Agricultural Efficacy

| Application | Effect | Reference |

|---|---|---|

| Herbicide | Inhibition of weed growth | |

| Growth Regulator | Enhanced growth and stress resistance |

Material Science

Polymer Synthesis

In material science, this compound can be utilized in synthesizing polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has shown promise in developing materials for high-performance applications .

Nanocomposite Development

The compound's unique properties make it suitable for creating nanocomposites that exhibit improved electrical conductivity and mechanical strength. These materials can be applied in electronics and structural components where lightweight yet strong materials are required .

Mécanisme D'action

The mechanism of action of 5-amino-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, modulating the activity of enzymes or receptors and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one: Lacks the amino group, leading to different chemical properties and reactivity.

5-amino-3,4-dihydro-2H-1,4-benzoxazin-3-one: Lacks the methyl group, which affects its steric and electronic properties.

5-amino-4-methyl-2H-1,4-benzoxazin-3-one: The absence of the dihydro component alters its stability and reactivity.

Uniqueness

5-amino-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is unique due to the presence of both the amino and methyl groups, which confer specific chemical and biological properties

Activité Biologique

5-Amino-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one (CAS No. 132522-83-9) is a heterocyclic compound belonging to the benzoxazine family. It has gained attention for its diverse biological activities, including potential anti-inflammatory, anticancer, and antimicrobial properties. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an amino group and a methyl group attached to a benzoxazine ring, contributing to its unique chemical behavior. Its molecular formula is , with a melting point of approximately 109–111 °C.

Biochemical Pathways

This compound exhibits its biological effects through various biochemical pathways:

- Enzyme Inhibition : It acts as an inhibitor of elastase, an enzyme involved in the breakdown of elastin, suggesting potential applications in treating conditions related to elastin degradation.

- Cell Signaling Modulation : The compound influences the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation.

- Metabolic Pathways : Primarily metabolized in the liver by cytochrome P450 enzymes, it undergoes various transformations that can affect its biological activity.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines:

- HeLa Cells : Studies have shown that this compound can inhibit the proliferation of HeLa cells with varying IC50 values depending on the specific derivative used. For instance, one study reported an IC50 value of 10.46 ± 0.82 μM/mL for a related compound .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound 10 | HeLa | 10.46 ± 0.82 |

| Compound 11 | MRC-5 | Up to 17.4 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- It shows promising activity against certain bacterial strains and fungi, although specific data on these effects remain limited in the current literature.

Anti-inflammatory Effects

At lower doses, it has demonstrated anti-inflammatory effects without significant toxicity in animal models. This suggests potential therapeutic applications in inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds within the benzoxazine class:

- Cytotoxicity Studies : A comparative study indicated that certain derivatives exhibited better selectivity for cancer cells over normal cells, highlighting their potential as targeted therapies .

- Molecular Docking Studies : These studies have provided insights into the binding interactions between the compound and various biomolecules, elucidating structure-activity relationships that are crucial for drug design .

Propriétés

IUPAC Name |

5-amino-4-methyl-1,4-benzoxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c1-11-8(12)5-13-7-4-2-3-6(10)9(7)11/h2-4H,5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFBXYEPLEPAVMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)COC2=CC=CC(=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80616567 | |

| Record name | 5-Amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80616567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132522-83-9 | |

| Record name | 5-Amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132522-83-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80616567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.